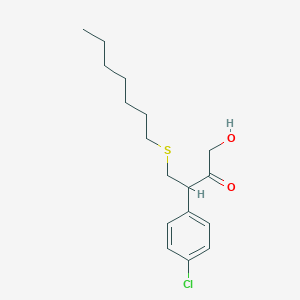
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one is an organic compound characterized by the presence of a chlorophenyl group, a heptylsulfanyl group, and a hydroxybutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzaldehyde with heptylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a series of reactions, including aldol condensation and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)butanoic acid.
Reduction: Formation of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1,2-butanediol.
Substitution: Formation of 3-(4-Methoxyphenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-(methylsulfanyl)-1-hydroxybutan-2-one
- 3-(4-Chlorophenyl)-4-(ethylsulfanyl)-1-hydroxybutan-2-one
- 3-(4-Chlorophenyl)-4-(propylsulfanyl)-1-hydroxybutan-2-one
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one stands out due to its longer heptylsulfanyl chain. This structural feature may influence its chemical reactivity, biological activity, and physical properties, making it a unique compound with distinct applications and potential benefits.
Properties
CAS No. |
918785-10-1 |
|---|---|
Molecular Formula |
C17H25ClO2S |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-heptylsulfanyl-1-hydroxybutan-2-one |
InChI |
InChI=1S/C17H25ClO2S/c1-2-3-4-5-6-11-21-13-16(17(20)12-19)14-7-9-15(18)10-8-14/h7-10,16,19H,2-6,11-13H2,1H3 |
InChI Key |
ZYFLXCYBVDKRIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCC(C1=CC=C(C=C1)Cl)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)
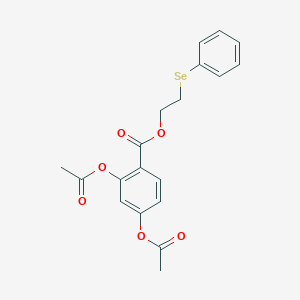

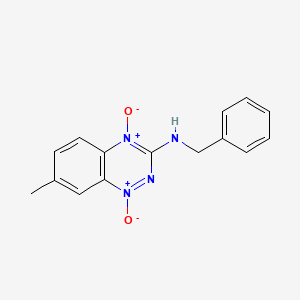


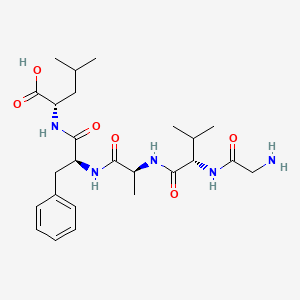
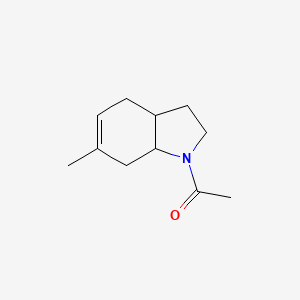
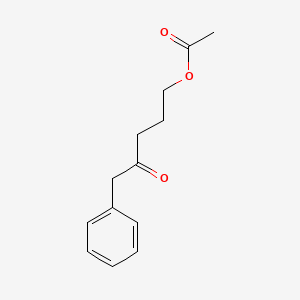
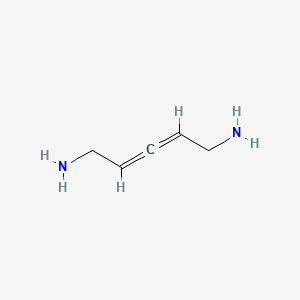
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)

![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
